molecular formula C20H26O2Si B11832895 Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-

Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-

Cat. No.: B11832895
M. Wt: 326.5 g/mol
InChI Key: JUTBIWDBEHVRSZ-KRWDZBQOSA-N
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Description

Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- is an organic compound with a molecular formula of C20H28O2Si. It is a derivative of oxirane, commonly known as an epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The compound is notable for its use in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- typically involves the reaction of an appropriate precursor with a silylating agent. One common method includes the use of tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the epoxide ring.

Major Products

    Oxidation: Diols are the major products formed.

    Reduction: Alcohols are typically produced.

    Substitution: The products depend on the nucleophile used but generally result in the formation of substituted alcohols or ethers.

Scientific Research Applications

Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug delivery systems and as intermediates in the synthesis of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into molecules.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2S)-
  • Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl-
  • Oxirane, 2-(1,1-dimethylethyl)-3-ethyl-, cis-

Uniqueness

Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- is unique due to the presence of the diphenylsilyl group, which provides enhanced stability and reactivity compared to other silyl-protected epoxides. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C20H26O2Si

Molecular Weight

326.5 g/mol

IUPAC Name

tert-butyl-[2-[(2S)-oxiran-2-yl]ethoxy]-diphenylsilane

InChI

InChI=1S/C20H26O2Si/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-15-14-17-16-21-17/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1

InChI Key

JUTBIWDBEHVRSZ-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3CO3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CO3

Origin of Product

United States

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